molecular formula C34H24Li2N5NaO13S3 B12801022 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, dilithium monosodium salt CAS No. 75673-19-7

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, dilithium monosodium salt

Cat. No.: B12801022
CAS No.: 75673-19-7
M. Wt: 843.7 g/mol
InChI Key: HDRFWACXPQRDHP-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, dilithium monosodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acids, hydroxyl groups, and azo linkages. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, dilithium monosodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the introduction of amino and hydroxyl groups through nitration and subsequent reduction reactions. The azo linkage is formed through a diazotization reaction, where an aromatic amine is converted into a diazonium salt and then coupled with another aromatic compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product. Purification steps such as crystallization and filtration are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, dilithium monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo linkages can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, dilithium monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the azo linkages allow it to participate in electron transfer reactions. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid, 4-amino-3-hydroxy-: Similar structure but lacks the complex azo linkages.

    1,5-Naphthalenedisulfonic acid, 3-amino-4-hydroxy-: Different substitution pattern on the naphthalene ring.

    4,4’-Diamino-2,2’-stilbenedisulfonic acid: Contains stilbene instead of naphthalene and lacks hydroxyl groups.

Uniqueness

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4’-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, dilithium monosodium salt is unique due to its combination of multiple functional groups and complex structure. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

75673-19-7

Molecular Formula

C34H24Li2N5NaO13S3

Molecular Weight

843.7 g/mol

IUPAC Name

dilithium;sodium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N5O13S3.2Li.Na/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3

InChI Key

HDRFWACXPQRDHP-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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